tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method is the reaction of tert-butyl carbamate with 1-chlorocarbonylazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonochloridoyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and azetidine derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide
Major Products Formed:
Substitution Reactions: Products include substituted carbamates and azetidine derivatives.
Hydrolysis: Products include carbamic acids and azetidine derivatives
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The azetidine ring is a common motif in bioactive molecules, and its incorporation can improve the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that contain nucleophilic active sites. The carbonochloridoyl group can react with nucleophiles in the enzyme, leading to the formation of a covalent bond and inhibition of enzyme activity . Additionally, the azetidine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate
- tert-Butyl N-(1-carbonylazetidin-3-yl)carbamate
- tert-Butyl N-(1-carbamoylazetidin-3-yl)carbamate
Uniqueness: tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate is unique due to the presence of the carbonochloridoyl group, which imparts distinct reactivity compared to other similar compounds. This group allows for specific interactions with nucleophiles, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-9(2,3)15-8(14)11-6-4-12(5-6)7(10)13/h6H,4-5H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDWXNPHUPPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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